molecular formula C16H14FN5O2 B11376492 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(pyridin-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(pyridin-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11376492
M. Wt: 327.31 g/mol
InChI Key: SLZPGMDEOUCFPN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxymethyl group, and a triazole ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide
  • 2-(4-Bromophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide
  • 2-(4-Methylphenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide imparts unique properties compared to its analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more potent and durable candidate for various applications. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H14FN5O2

Molecular Weight

327.31 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C16H14FN5O2/c17-12-3-5-13(6-4-12)22-20-14(10-23)15(21-22)16(24)19-9-11-2-1-7-18-8-11/h1-8,23H,9-10H2,(H,19,24)

InChI Key

SLZPGMDEOUCFPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)F

Origin of Product

United States

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